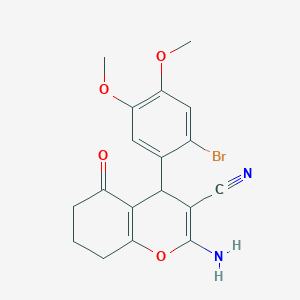![molecular formula C21H26N2O4S B4067766 N-cyclopentyl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067766.png)
N-cyclopentyl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Descripción general
Descripción
N-cyclopentyl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as Compound A, is a selective antagonist of the glucocorticoid receptor. It has been shown to have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis, asthma, and multiple sclerosis. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
Research has focused on synthesizing and characterizing various derivatives of compounds containing sulfamoyl moiety, aiming to explore their potential as antimicrobial agents. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents, demonstrating the compound's utility in creating molecules with potential therapeutic applications E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014.
Chemoselective Acetylation
The compound has been utilized in chemoselective acetylation processes. Magadum and Yadav (2018) reported on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating its role in the synthesis of intermediates for antimalarial drugs. This research illustrates the compound's application in producing pharmacologically relevant substances Deepali B Magadum, G. Yadav, 2018.
Anticancer, Anti-Inflammatory, and Analgesic Activities
The compound's derivatives have been investigated for their potential anticancer, anti-inflammatory, and analgesic activities. Rani et al. (2016) synthesized derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and evaluated their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, highlighting the compound's versatility in drug discovery P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016.
Radical Scavenging Effects
Investigations into the radical scavenging effects of acetaminophen and its derivatives, including studies by Morita et al. (2022), have explored the antioxidative effects of O-sulfated forms of acetaminophen, contributing to our understanding of its biochemical properties and potential therapeutic applications Chihiro Morita, Y. Tokunaga, Y. Ueda, M. Ono, Hideki Kinoshita, K. Kurogi, Y. Sakakibara, M. Suiko, Ming-Cheh Liu, S. Yasuda, 2022.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(23-18-8-4-5-9-18)16-27-19-10-12-20(13-11-19)28(25,26)22-15-14-17-6-2-1-3-7-17/h1-3,6-7,10-13,18,22H,4-5,8-9,14-16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCZNRKZQZTHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(6-butyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4067710.png)
![4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4067712.png)
![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)


![N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4067736.png)
![(3aS*,6aR*)-5-cyclopentyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4067746.png)
![N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4067748.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4067759.png)
![N-{1-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4067761.png)
![(2R*,4S*)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dien-1-yl]piperidine-2-carboxylic acid](/img/structure/B4067762.png)
![2-(3-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B4067789.png)